Cas no 51594-60-6 (m-Methoxyphenyl Vinyl Ketone)

m-Methoxyphenyl Vinyl Ketone 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 1-(3-methoxyphenyl)-
- 1-(3-methoxyphenyl)prop-2-en-1-one
- m-methoxyacrylophenone
- AKOS014915217
- m-Methoxyphenyl Vinyl Ketone
- SCHEMBL13158916
- (3-methoxyphenyl) prop-2-en-1-one
- 51594-60-6
- DTXSID20437430
- EN300-1230742
- RVQAXSWDOJVIJA-UHFFFAOYSA-N
- SCHEMBL2961632
-
- インチ: InChI=1S/C10H10O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7H,1H2,2H3
- InChIKey: RVQAXSWDOJVIJA-UHFFFAOYSA-N
- ほほえんだ: O=C(c1cc(OC)ccc1)\C=C
計算された属性
- せいみつぶんしりょう: 162.0681
- どういたいしつりょう: 162.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 265.2±32.0 °C at 760 mmHg
- フラッシュポイント: 115.5±18.7 °C
- PSA: 26.3
- じょうきあつ: 0.0±0.5 mmHg at 25°C
m-Methoxyphenyl Vinyl Ketone セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
m-Methoxyphenyl Vinyl Ketone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M515940-100mg |
m-Methoxyphenyl Vinyl Ketone |
51594-60-6 | 100mg |
$1843.00 | 2023-05-17 | ||
TRC | M515940-50mg |
m-Methoxyphenyl Vinyl Ketone |
51594-60-6 | 50mg |
$1068.00 | 2023-05-17 | ||
TRC | M515940-250mg |
m-Methoxyphenyl Vinyl Ketone |
51594-60-6 | 250mg |
$ 3000.00 | 2023-09-06 | ||
Enamine | EN300-1230742-10000mg |
1-(3-methoxyphenyl)prop-2-en-1-one |
51594-60-6 | 10000mg |
$2701.0 | 2023-10-02 | ||
Enamine | EN300-1230742-0.25g |
1-(3-methoxyphenyl)prop-2-en-1-one |
51594-60-6 | 0.25g |
$1012.0 | 2023-06-08 | ||
Enamine | EN300-1230742-0.5g |
1-(3-methoxyphenyl)prop-2-en-1-one |
51594-60-6 | 0.5g |
$1056.0 | 2023-06-08 | ||
TRC | M515940-10mg |
m-Methoxyphenyl Vinyl Ketone |
51594-60-6 | 10mg |
$236.00 | 2023-05-17 | ||
Enamine | EN300-1230742-2500mg |
1-(3-methoxyphenyl)prop-2-en-1-one |
51594-60-6 | 2500mg |
$1230.0 | 2023-10-02 | ||
Enamine | EN300-1230742-50mg |
1-(3-methoxyphenyl)prop-2-en-1-one |
51594-60-6 | 50mg |
$528.0 | 2023-10-02 | ||
Enamine | EN300-1230742-10.0g |
1-(3-methoxyphenyl)prop-2-en-1-one |
51594-60-6 | 10g |
$4729.0 | 2023-06-08 |
m-Methoxyphenyl Vinyl Ketone 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
5. Book reviews
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
m-Methoxyphenyl Vinyl Ketoneに関する追加情報
Introduction to m-Methoxyphenyl Vinyl Ketone (CAS No. 51594-60-6)
m-Methoxyphenyl vinyl ketone, with the chemical formula C₉H₈O and CAS number 51594-60-6, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its methoxy-substituted phenyl ring and a vinyl ketone functional group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a phenolic ether moiety connected to an acrylate-like backbone, enables diverse reactivity patterns, making it a promising candidate for various synthetic applications.
The CAS number 51594-60-6 provides a unique identifier for this compound, ensuring accurate classification and reference in scientific literature. The presence of both electron-donating and withdrawing groups in its structure allows for selective modifications, which is crucial for developing novel compounds with tailored biological activities. In recent years, m-methoxyphenyl vinyl ketone has been extensively studied for its potential in drug discovery and material science, particularly due to its ability to participate in various organic transformations such as Michael additions, aldol reactions, and cross-coupling processes.
One of the most compelling aspects of m-methoxyphenyl vinyl ketone is its role as a key intermediate in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, making them attractive candidates for further pharmacological development. The methoxy group on the phenyl ring enhances solubility and bioavailability, while the vinyl ketone moiety provides a handle for further functionalization, allowing for the creation of complex molecular architectures.
In the realm of material science, m-methoxyphenyl vinyl ketone has been explored for its potential in polymer synthesis and surface modification applications. Its ability to undergo polymerization reactions under controlled conditions makes it useful for creating high-performance polymers with specific mechanical and thermal properties. Additionally, the compound's compatibility with various functional groups allows for the development of hybrid materials that combine the advantages of different chemical systems. These advancements highlight the broad utility of m-methoxyphenyl vinyl ketone across multiple disciplines.
Recent research has also focused on the green chemistry aspects of m-methoxyphenyl vinyl ketone, exploring sustainable synthetic routes that minimize waste and energy consumption. One notable approach involves catalytic processes that enhance reaction efficiency while reducing environmental impact. Such innovations align with global efforts to promote sustainable chemical manufacturing practices. Furthermore, computational studies have been employed to predict the reactivity and stability of this compound under different conditions, aiding in the design of optimized synthetic strategies.
The pharmaceutical industry has been particularly interested in m-methoxyphenyl vinyl ketone due to its potential as a scaffold for drug development. By modifying its structure through various chemical transformations, researchers can generate libraries of compounds with distinct biological activities. For example, studies have demonstrated its utility in synthesizing kinase inhibitors, which are critical targets in oncology research. The ability to fine-tune the electronic properties of the molecule through structural modifications allows for selective binding to biological targets, enhancing drug efficacy while minimizing side effects.
Another area where m-methoxyphenyl vinyl ketone has shown promise is in the development of agrochemicals. Derivatives of this compound have been investigated for their potential as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests and weeds. The methoxy group plays a crucial role in modulating the bioactivity of these derivatives by influencing their interactions with biological targets. This research underscores the importance of m-methoxyphenyl vinyl ketone as a versatile building block in agrochemical innovation.
The synthesis of m-methoxyphenyl vinyl ketone itself is another area of active investigation. Traditional methods often involve multi-step processes that require harsh conditions or expensive reagents. However, recent advances in synthetic chemistry have led to more efficient routes that improve yield and purity while reducing costs. These improvements are essential for scaling up production and making this compound more accessible for industrial applications. Additionally, novel catalytic systems have been developed that enable selective transformations under milder conditions, further enhancing the sustainability of its synthesis.
The future prospects of m-methoxyphenyl vinyl ketone are promising, with ongoing research exploring new applications and refining existing synthetic methods. As our understanding of its chemical properties continues to grow, so does its potential as a building block for innovative materials and therapeutics. The integration of computational chemistry with experimental approaches will likely accelerate discoveries related to this compound, leading to faster development cycles and more efficient utilization in various fields.
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